Ethyl 2-amino-5-(diethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-(diethylamino)benzoate is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, which is further substituted with amino and diethylamino groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(diethylamino)benzoate typically involves the esterification of 2-amino-5-(diethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-5-(diethylamino)benzoic acid+ethanolacid catalystEthyl 2-amino-5-(diethylamino)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 2-amino-5-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and anti-inflammatory agents.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(diethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 2-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 4-aminobenzoate: Lacks the diethylamino group, making it less complex.
Uniqueness
Ethyl 2-amino-5-(diethylamino)benzoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-amino-5-(diethylamino)benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)10-7-8-12(14)11(9-10)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3 |
InChI Key |
FZLZSSUJRLYCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.